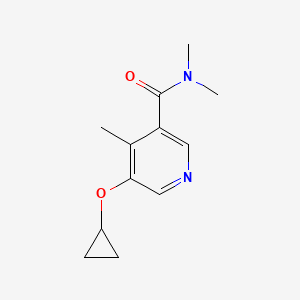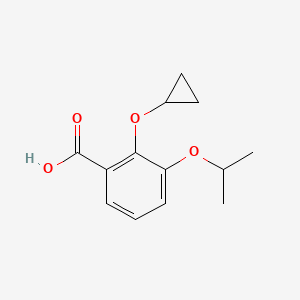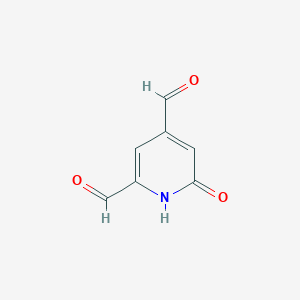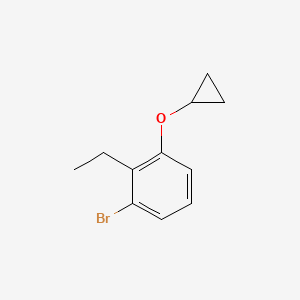
1-Bromo-3-cyclopropoxy-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-cyclopropoxy-2-ethylbenzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 3-cyclopropoxy-2-ethylbenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often require a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-3-cyclopropoxy-2-ethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide ion can yield an ether, while oxidation with a strong oxidizing agent can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological properties that can be explored for therapeutic applications.
Medicine: Research into the compound’s potential medicinal properties includes its use in drug discovery and development. It may serve as a lead compound for the synthesis of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-cyclopropoxy-2-ethylbenzene in chemical reactions involves the interaction of its functional groups with reagents and catalysts. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The cyclopropoxy group can also participate in reactions, either by stabilizing intermediates or by undergoing ring-opening reactions under certain conditions.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved would vary based on the compound’s structure and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-ethylbenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-3-ethylbenzene: Similar to this compound but without the cyclopropoxy group, it may exhibit different reactivity and physical properties.
Cyclopropylbenzene: This compound has a cyclopropyl group directly attached to the benzene ring, which can influence its reactivity and stability compared to the cyclopropoxy-substituted compound.
Eigenschaften
Molekularformel |
C11H13BrO |
|---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
1-bromo-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI-Schlüssel |
RTPHMQBVZCIMGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


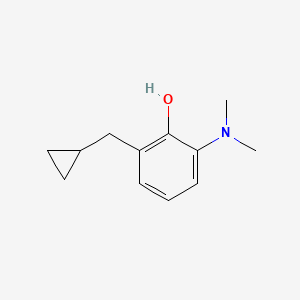
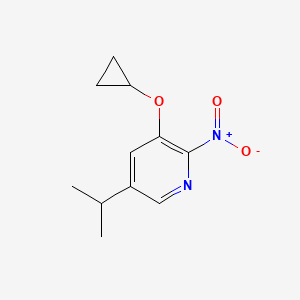
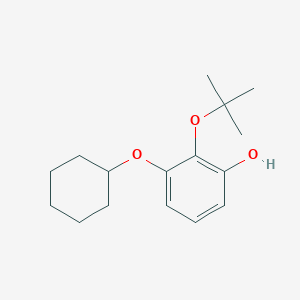
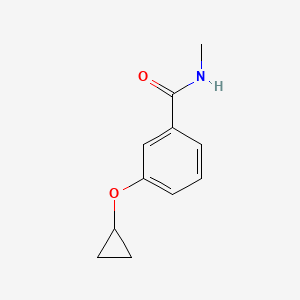
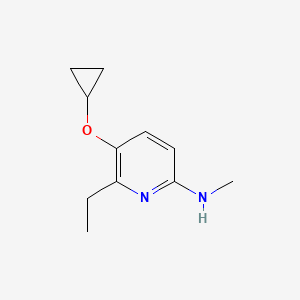
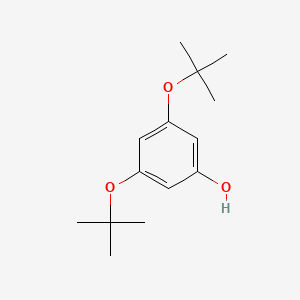
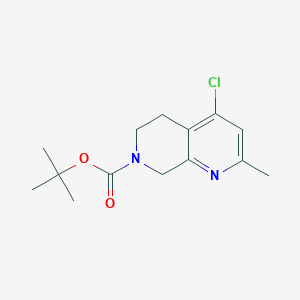
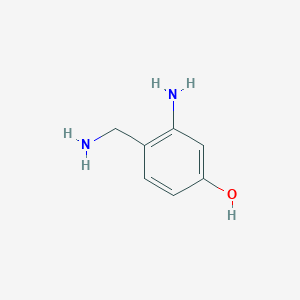
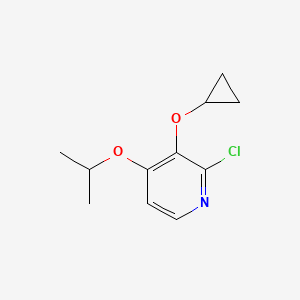
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
